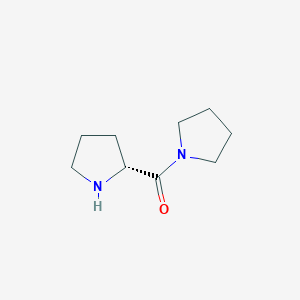
(R)-Pyrrolidin-2-YL-pyrrolidin-1-YL-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrochlorothiazid ist ein Diuretikum, das häufig zur Behandlung von Bluthochdruck und Ödemen eingesetzt wird, die durch Flüssigkeitsretention verursacht werden. Es wird auch zur Behandlung von Erkrankungen wie Diabetes insipidus und renaler tubulärer Azidose eingesetzt. Die Verbindung ist bekannt für ihre Fähigkeit, die Reabsorption von Natrium- und Chloridionen in den Nieren zu hemmen, was zu einer erhöhten Urinproduktion und einem verringerten Blutvolumen führt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Hydrochlorothiazid wird durch die Reaktion von 5-Chlor-2,4-disulfamyl-anilin mit Formaldehyd in Gegenwart einer Base und eines Lösungsmittels synthetisiert. Die verwendete Base ist typischerweise ein Alkalihydroxyd, und das Lösungsmittel kann Tetrahydrofuran, Dioxan, Diethylenglycol, Methanol oder Wasser sein . Ein weiteres Verfahren beinhaltet die Reaktion von 5-Chlor-2,4-disulfamyl-anilin mit Paraformaldehyd in Gegenwart einer Mineralsäure wie Salzsäure, Bromwasserstoffsäure oder Schwefelsäure .
Industrielle Produktionsverfahren
Die industrielle Produktion von Hydrochlorothiazid beinhaltet das Erhitzen von 4-Amino-6-chlor-1,3-Benzoldisulfonamid mit Paraformaldehyd in Alkohol zum Rückfluss, gefolgt von der Zugabe einer anorganischen Säurelösung in Alkohol zur rückfließenden Reaktionsmasse . Dieser Prozess liefert hochreines Hydrochlorothiazid mit einer Reinheit von mindestens 99,9% .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Hydrochlorothiazid unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine pharmakologische Aktivität und Stabilität unerlässlich.
Häufige Reagenzien und Bedingungen
Oxidation: Hydrochlorothiazid kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter sauren Bedingungen oxidiert werden.
Reduktion: Reduktionsreaktionen beinhalten die Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Substitutionsreaktionen können mit Nukleophilen wie Aminen oder Thiolen unter basischen oder sauren Bedingungen auftreten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von Hydrochlorothiazid, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben können.
Wissenschaftliche Forschungsanwendungen
Hydrochlorothiazid wird in der wissenschaftlichen Forschung aufgrund seiner diuretischen und antihypertensiven Eigenschaften weit verbreitet eingesetzt. Es wird in Studien im Zusammenhang mit Herz-Kreislauf-Erkrankungen, Nierenfunktion und Flüssigkeitsbilanz verwendet. Darüber hinaus wird es in der pharmazeutischen Forschung zur Entwicklung neuer Formulierungen und zur Verbesserung von Arzneimittelverabreichungssystemen eingesetzt .
Wirkmechanismus
Hydrochlorothiazid übt seine Wirkung aus, indem es den Natrium-Chlorid-Symporter in den distalen Tubuli der Nieren hemmt. Diese Hemmung reduziert die Reabsorption von Natrium- und Chloridionen, was zu einer erhöhten Ausscheidung dieser Ionen zusammen mit Wasser führt. Die Abnahme des Blutvolumens und des peripheren Gefäßwiderstands trägt zu seiner antihypertensiven Wirkung bei .
Wirkmechanismus
Hydrochlorothiazide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidneys. This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of these ions along with water. The reduction in blood volume and peripheral vascular resistance contributes to its antihypertensive effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Chlorthalidon
- Indapamid
- Metolazon
Vergleich
Hydrochlorothiazid ist unter den Thiaziddiuretika einzigartig aufgrund seiner spezifischen molekularen Struktur und pharmakokinetischen Eigenschaften. Im Vergleich zu Chlorthalidon hat Hydrochlorothiazid eine kürzere Halbwertszeit und kann häufiger verabreicht werden müssen . Indapamid und Metolazon hingegen haben unterschiedliche Wirkmechanismen und werden in bestimmten klinischen Situationen eingesetzt, in denen Hydrochlorothiazid möglicherweise nicht geeignet ist .
Hydrochlorothiazid ist nach wie vor ein weit verbreitetes verschreibungspflichtiges Medikament aufgrund seiner Wirksamkeit, Erschwinglichkeit und des gut etablierten Sicherheitsprofils.
Eigenschaften
CAS-Nummer |
144243-45-8 |
|---|---|
Molekularformel |
C9H16N2O |
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
pyrrolidin-1-yl-[(2R)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C9H16N2O/c12-9(8-4-3-5-10-8)11-6-1-2-7-11/h8,10H,1-7H2/t8-/m1/s1 |
InChI-Schlüssel |
HDLWINONZUFKQV-MRVPVSSYSA-N |
SMILES |
C1CCN(C1)C(=O)C2CCCN2 |
Isomerische SMILES |
C1CCN(C1)C(=O)[C@H]2CCCN2 |
Kanonische SMILES |
C1CCN(C1)C(=O)C2CCCN2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













